molecular formula C64H50N2O18 B12406647 Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate

Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate

Cat. No.: B12406647
M. Wt: 1135.1 g/mol
InChI Key: XNOSEBIUUIMLLV-UHFFFAOYSA-N
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Description

Acetyloxymethyl 3’-acetyloxy-10’-(dimethylamino)-1-oxospiro[2-benzofuran-3,7’-benzo[c]xanthene]-5-carboxylate and acetyloxymethyl 3’-acetyloxy-10’-(dimethylamino)-3-oxospiro[2-benzofuran-1,7’-benzo[c]xanthene]-5-carboxylate are complex organic compounds These compounds are characterized by their spiro structure, which involves a benzofuran and benzo[c]xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and benzo[c]xanthene derivatives. The key steps in the synthesis may involve:

    Formation of the spiro structure: This can be achieved through cyclization reactions.

    Introduction of functional groups: Acetyloxymethyl and acetyloxy groups are introduced through esterification reactions.

    Dimethylamino group addition:

Industrial Production Methods

Industrial production of these compounds would require optimization of the synthetic routes to ensure high yield and purity. This may involve:

    Use of catalysts: Catalysts can be used to enhance the reaction rates and selectivity.

    Controlled reaction conditions: Temperature, pressure, and pH need to be carefully controlled to achieve the desired product.

    Purification techniques: Techniques such as chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various types of chemical reactions, including:

    Oxidation: The compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters, amides, or ethers.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Potential use as fluorescent probes due to their unique structural properties.

    Medicine: Investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the spiro structure can provide steric hindrance. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2-benzofuran-3,7’-benzo[c]xanthene] derivatives: These compounds share the spiro structure but may have different functional groups.

    Benzofuran derivatives: Compounds with a benzofuran moiety but lacking the spiro structure.

    Benzo[c]xanthene derivatives: Compounds with a benzo[c]xanthene moiety but lacking the spiro structure.

Uniqueness

The uniqueness of acetyloxymethyl 3’-acetyloxy-10’-(dimethylamino)-1-oxospiro[2-benzofuran-3,7’-benzo[c]xanthene]-5-carboxylate and acetyloxymethyl 3’-acetyloxy-10’-(dimethylamino)-3-oxospiro[2-benzofuran-1,7’-benzo[c]xanthene]-5-carboxylate lies in their specific combination of functional groups and spiro structure. This combination imparts unique chemical and biological properties, making them valuable for various applications.

Properties

Molecular Formula

C64H50N2O18

Molecular Weight

1135.1 g/mol

IUPAC Name

acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate

InChI

InChI=1S/2C32H25NO9/c1-17(34)38-16-39-30(36)20-6-10-25-24(14-20)31(37)42-32(25)26-12-7-21(33(3)4)15-28(26)41-29-23-9-8-22(40-18(2)35)13-19(23)5-11-27(29)32;1-17(34)38-16-39-30(36)20-5-9-24-27(14-20)32(42-31(24)37)25-12-7-21(33(3)4)15-28(25)41-29-23-10-8-22(40-18(2)35)13-19(23)6-11-26(29)32/h2*5-15H,16H2,1-4H3

InChI Key

XNOSEBIUUIMLLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N(C)C)OC5=C3C=CC6=C5C=CC(=C6)OC(=O)C)OC2=O.CC(=O)OCOC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)N(C)C)OC5=C3C=CC6=C5C=CC(=C6)OC(=O)C

Origin of Product

United States

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